molecular formula C6H5BrFNO2S B1273049 4-Bromo-2-fluorobenzenesulfonamide CAS No. 214210-30-7

4-Bromo-2-fluorobenzenesulfonamide

Cat. No.: B1273049
CAS No.: 214210-30-7
M. Wt: 254.08 g/mol
InChI Key: ZCPVDHZKGQQHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzenesulfonamide is an organic compound with the chemical formula C6H4BrFNO2S. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound appears as white to light yellow crystalline solid and is used primarily as an intermediate in organic synthesis .

Preparation Methods

4-Bromo-2-fluorobenzenesulfonamide can be synthesized through various methods. One commonly used synthetic route involves the reduction of 2-fluoro-4-nitrobenzenesulfonamide with hydrogen in the presence of an iron catalyst, followed by bromination in the presence of bromine

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-Bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Reagents such as amines and thiols are commonly used.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitrating agents can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 4-bromo-2-fluorobenzenesulfonamide lies in its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity, with fluorinated compounds often showing enhanced potency. Specifically, studies have demonstrated that this compound has exhibited effective activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Anticancer Potential
The compound has also been investigated for its anticancer properties. The incorporation of halogen atoms like bromine and fluorine into the benzene ring can influence the biological activity of sulfonamides. Research has shown that certain sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been studied for their ability to target specific cancer pathways, offering potential therapeutic avenues against malignancies such as glioblastoma .

Synthesis and Chemical Reactions

Synthetic Intermediates
this compound serves as an important synthetic intermediate in the preparation of more complex compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are foundational in organic synthesis. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Reactivity in Organic Synthesis
The compound's reactivity can be harnessed to create novel derivatives with tailored properties. For example, modifications at the sulfonamide group or the aromatic ring can lead to compounds with improved solubility or bioavailability, which are critical factors in drug design .

Material Science Applications

Polymer Chemistry
In material science, this compound is explored as a building block for polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings, adhesives, and other industrial materials .

Fluorescent Materials
Research has also indicated potential applications in developing fluorescent materials. The unique electronic properties imparted by the bromine and fluorine substituents can be exploited to design new fluorescent probes for biological imaging or sensing applications .

Case Studies

Study Title Findings Relevance
Antimicrobial Efficacy of SulfonamidesDemonstrated significant antibacterial activity against Gram-positive bacteriaSupports use in antibiotic development
Fluorinated Sulfonamides: Synthesis and CharacterizationShowed enhanced reactivity and biological activity compared to non-fluorinated counterpartsHighlights importance in drug design
Polymer Applications of SulfonamidesDeveloped new polymer composites with improved thermal stabilityExpands application scope into material science

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes.

In biological systems, the compound can interact with proteins and enzymes, forming stable complexes that inhibit their activity. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

4-Bromo-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    2-Fluorobenzenesulfonamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it retains the sulfonamide group and can undergo similar nucleophilic substitution reactions.

    4-Bromo-2-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the reactivity and chemical properties of the compound, making it suitable for different applications.

    4-Bromo-2-methylbenzenesulfonamide: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s solubility and reactivity in chemical reactions.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

4-Bromo-2-fluorobenzenesulfonamide (CAS No. 214210-30-7) is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with bromine (Br) and fluorine (F) atoms. The presence of these halogens can enhance the compound's reactivity and biological properties.

Property Value
Molecular FormulaC₆H₄BrFNO₂S
Molecular Weight227.07 g/mol
CAS Number214210-30-7
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of their natural substrates. The sulfonamide group can interfere with the activity of enzymes involved in critical metabolic pathways, such as:

  • Enzyme Inhibition : It acts as an inhibitor for bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thus exhibiting antibacterial properties.
  • Protein Interactions : The compound can form stable complexes with proteins, which may disrupt their normal functions, leading to altered cellular processes.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by targeting key enzymes required for folate synthesis.

Anticancer Potential

Research indicates that structural modifications of sulfonamides can lead to compounds with anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms may involve apoptosis induction and cell cycle arrest in various cancer cell lines.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory activities. The presence of halogen substituents in this compound may enhance its ability to modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on dihydropteroate synthase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an antibacterial agent.
  • Anticancer Activity Assessment : In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations are needed to elucidate the specific pathways involved .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of sulfonamide derivatives showed that this compound could reduce pro-inflammatory cytokine production in activated macrophages, highlighting its potential therapeutic applications in inflammatory conditions.

Properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPVDHZKGQQHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381184
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-30-7
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ammonium hydroxide (28%, 80 ml) was added a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (10 g) in dichloromethane (80 ml) dropwise for 1 hour at approximately 0° C. The reaction mixture was stirred vigorously for an additional 2 hours at the same temperature. The phases were separated. The aqueous phase was washed with dichloromethane. The combined organic extracts were washed with brine, dried over sodium sulfate and evaporated to give 4-bromo-2-fluorobenzenesulfonamide (8.0 g).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 3
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 5
4-Bromo-2-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.